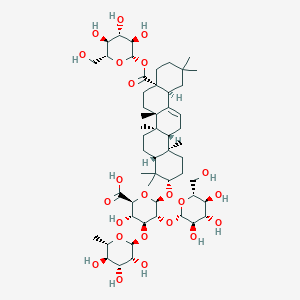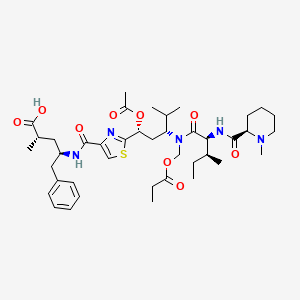
Delapril-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delapril-d3 (hydrochloride) is a deuterium-labeled derivative of Delapril hydrochloride. Delapril hydrochloride is an angiotensin-converting enzyme inhibitor used primarily in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure . The deuterium labeling in Delapril-d3 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delapril-d3 (hydrochloride) involves the incorporation of deuterium into the Delapril hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of Delapril-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry, thermogravimetry, and X-ray powder diffraction are employed to characterize and verify the quality of the raw materials and final product .
Analyse Chemischer Reaktionen
Types of Reactions: Delapril-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Delapril-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Delapril hydrochloride.
Biology: Employed in studies to understand the biological pathways and interactions of Delapril hydrochloride.
Medicine: Used in research to develop and optimize treatments for cardiovascular diseases.
Industry: Applied in the development and quality control of pharmaceutical products.
Wirkmechanismus
Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .
Vergleich Mit ähnlichen Verbindungen
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Lisinopril: A similar compound with a longer duration of action compared to Delapril.
Ramipril: Known for its high potency and long-lasting effects.
Uniqueness of Delapril-d3 (Hydrochloride): Delapril-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis in scientific research .
Eigenschaften
Molekularformel |
C26H33ClN2O5 |
|---|---|
Molekulargewicht |
492.0 g/mol |
IUPAC-Name |
2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
InChI-Schlüssel |
FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
Isomerische SMILES |
[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



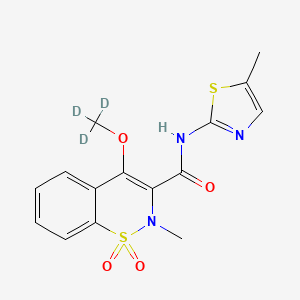
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
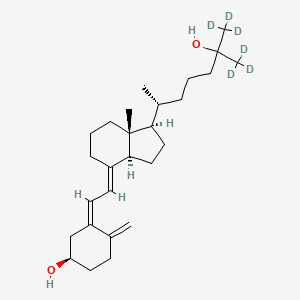

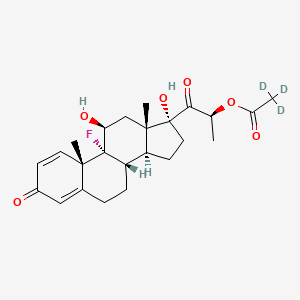
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
